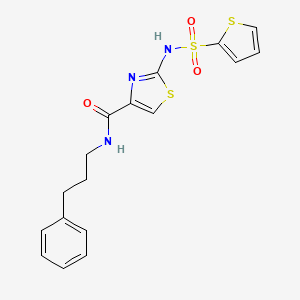
N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S3 and its molecular weight is 407.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of thiazole derivatives, which have been studied for various pharmacological properties, including anticancer, antifungal, and antimicrobial activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a thiazole ring, a thiophene moiety, and an amide functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various thiazole compounds and their evaluation against cancer cell lines. One of the synthesized compounds showed promising results with an IC50 value comparable to established anticancer agents like doxorubicin .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 | |
| Compound B | MCF-7 (Breast) | 4.5 | |
| This compound | A549 (Lung) | TBD | TBD |
Antifungal Activity
Thiazole derivatives have also been investigated for their antifungal properties. A related study focused on a series of thiazole compounds that demonstrated activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values were found to be competitive with traditional antifungal agents like ketoconazole .
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound | Fungal Strain Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Candida albicans | 0.5 | |
| Compound D | Candida parapsilosis | 1.23 | |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways, similar to other thiazole derivatives.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that thiazole derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further development .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings. For example, a recent clinical trial evaluated the effectiveness of a related thiazole compound in patients with advanced cancer, demonstrating significant tumor reduction in a subset of participants .
属性
IUPAC Name |
N-(3-phenylpropyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c21-16(18-10-4-8-13-6-2-1-3-7-13)14-12-25-17(19-14)20-26(22,23)15-9-5-11-24-15/h1-3,5-7,9,11-12H,4,8,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQFHOZSPCXJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














